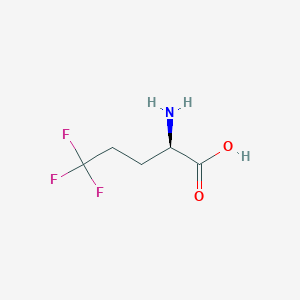

(2R)-2-amino-5,5,5-trifluoropentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZIDWVKLDWBF-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(F)(F)F)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Amino 5,5,5 Trifluoropentanoic Acid

Enantioselective Synthetic Strategies for (2R)-2-amino-5,5,5-trifluoropentanoic acid

The stereocontrolled synthesis of this compound, also referred to as the (S)-enantiomer, has been successfully achieved primarily through two alternative, yet related, enantioselective strategies. nih.gov Both methods rely on the use of chiral nickel(II) complexes of Schiff bases to control the stereochemistry at the α-carbon.

The first strategy is the asymmetric alkylation of a chiral glycine (B1666218) equivalent . In this approach, a chiral Ni(II) complex containing a Schiff base derived from glycine is deprotonated to form a nucleophilic glycine enolate. This complex is then reacted with an electrophile, specifically 1,1,1-trifluoro-3-iodopropane (B1329920), to introduce the desired trifluoropropyl side chain. nih.gov The chiral ligand attached to the nickel center directs the approach of the electrophile, leading to the preferential formation of one diastereomer. chemrxiv.org

The second, and more scalable, strategy is the Dynamic Kinetic Resolution (DKR) of racemic 2-amino-5,5,5-trifluoropentanoic acid . This method begins with the racemic amino acid, which is reacted with a chiral ligand and a nickel(II) source. nih.gov The system establishes an equilibrium between the (R)- and (S)-amino acid complexes. One diastereomeric complex, due to its greater thermodynamic stability, crystallizes out of the solution, driving the equilibrium towards its formation and ultimately converting the majority of the starting racemate into a single, desired enantiomer. nih.govnih.gov

Development of Novel Synthetic Routes to this compound

Recent developments have focused on optimizing practicality and scalability. The DKR approach has emerged as a novel and more practical route for the large-scale synthesis of this compound compared to the direct alkylation method. nih.govnih.gov While the alkylation of the chiral glycine equivalent is effective on a gram-scale, the DKR method has been successfully implemented on a scale exceeding 20 grams. nih.gov

A key advantage of the DKR route is its operational simplicity. It is typically conducted in an alcohol solvent like methanol (B129727) and is less susceptible to the oxidative side reactions that can complicate the alkylation procedure. nih.gov This robustness allows the DKR process to be performed under less stringent conditions, making it a preferred method for low-cost, large-scale production without the need for chromatographic purification. nih.gov The starting material for the DKR, racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride, can be readily prepared by the acidic hydrolysis of the commercially available N-acetyl derivative. nih.gov

Optimization of Reaction Conditions for Stereoselective Synthesis

Careful optimization of reaction conditions is crucial for maximizing yield and stereoselectivity in both primary synthetic routes.

For the alkylation strategy , the choice of base is critical. Using bases in a homogeneous form, such as sodium methoxide (B1231860) or powdered sodium hydroxide, can lead to the decomposition of the 1,1,1-trifluoro-3-iodopropane alkylating agent. nih.gov

For the DKR strategy , conditions have been optimized for large-scale synthesis. The process involves heating a mixture of the racemic amino acid hydrochloride, the chiral ligand, and nickel(II) chloride in methanol with potassium carbonate as the base. nih.gov A typical procedure involves stirring the reaction mixture at 50 °C for approximately 2.5 hours, followed by a controlled cooling process to facilitate the crystallization of the desired diastereomerically pure Ni(II) complex. nih.gov The subsequent hydrolysis of the complex to liberate the free amino acid has also been optimized, with 6 N aqueous hydrochloric acid at 100 °C for 4 hours being identified as an effective method for cleaving the amide bond of precursor molecules. nih.gov

Below is a table comparing the key features of the two optimized synthetic methodologies.

| Feature | Asymmetric Alkylation | Dynamic Kinetic Resolution (DKR) |

| Starting Material | Chiral Ni(II)-Glycine Complex | Racemic 2-amino-5,5,5-trifluoropentanoic acid HCl |

| Key Reagent | 1,1,1-trifluoro-3-iodopropane | Chiral Ligand, NiCl₂, K₂CO₃ |

| Typical Solvent | N,N-Dimethylformamide (DMF) | Methanol |

| Typical Scale | ~1 gram nih.gov | >20 grams nih.gov |

| Key Advantage | Direct construction of side chain | High scalability, operational simplicity nih.gov |

| Potential Issue | Byproduct formation, reagent decomposition nih.gov | Requires efficient crystallization |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis is the central principle enabling the efficient synthesis of this compound. The chiral Ni(II) complex of a Schiff base acts as a powerful catalytic tool for stereocontrol. chemrxiv.orgresearchgate.net

In the alkylation route , the chiral Ni(II) complex serves as a chiral glycine equivalent. The steric and electronic properties of the chiral ligand, derived from an amino acid like proline, create a chiral environment around the metal center. This environment dictates the facial selectivity of the alkylation reaction, forcing the incoming 1,1,1-trifluoro-3-iodopropane to add to the glycine backbone from a specific direction, thus generating the desired (2R) stereocenter with high diastereoselectivity. nih.gov

In the DKR route , the chiral Ni(II) complex facilitates the resolution of the racemic amino acid. The ligand and the racemic amino acid react with Ni(II) ions to form two diastereomeric complexes, (S)-ligand-(R)-amino acid and (S)-ligand-(S)-amino acid. The catalyst allows for the epimerization (interconversion) of the α-carbon of the amino acid. Due to thermodynamic differences, one of the diastereomeric complexes is more stable and less soluble, leading to its selective precipitation. This process demonstrates a highly effective use of a chiral metal complex to achieve asymmetric transformation. nih.gov

Protecting Group Strategies in the Synthesis of Fluorinated Amino Acids

Protecting groups are essential for the synthesis and subsequent application of this compound, particularly for its use in peptide synthesis. researchgate.net The amino and carboxyl groups of an amino acid are reactive, and selective protection is necessary to prevent unwanted side reactions during synthetic transformations. creative-peptides.com

In the synthesis of the racemic starting material for the DKR method, a common precursor is N-acetyl-2-amino-5,5,5-trifluoropentanoic acid. nih.gov Here, the acetyl group serves as a protecting group for the amine. This protecting group is subsequently removed by hydrolysis with 6 N hydrochloric acid to yield the free amino acid hydrochloride salt. nih.gov

For applications in solid-phase peptide synthesis (SPPS), the most crucial derivative is the Fmoc-protected version. nih.gov The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function. researchgate.net The synthesis of Fmoc-(2R)-2-amino-5,5,5-trifluoropentanoic acid has been reported, which allows this unnatural amino acid to be used as a building block in standard Fmoc-based SPPS protocols. nih.govnih.govmdpi.com The Boc (tert-butoxycarbonyl) group is another common amine-protecting group, typically used in acid-labile protection strategies. creative-peptides.com

Solid-Phase Synthesis Adaptations for this compound Derivatives

The availability of the N-Fmoc protected derivative of this compound is the key adaptation that allows its incorporation into peptides using solid-phase peptide synthesis (SPPS). chemrxiv.orgmdpi.com SPPS is a cornerstone of modern peptide chemistry, enabling the automated or manual construction of peptide chains on a solid resin support. peptide.comlsu.edu

The general process involves:

Attachment: The first C-terminal amino acid is covalently linked to a solid support resin. lsu.edu

Deprotection: The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like DMF, to expose a free amine. peptide.com

Coupling: The next amino acid in the sequence, in this case, Fmoc-(2R)-2-amino-5,5,5-trifluoropentanoic acid, is activated and coupled to the free amine on the resin, forming a new peptide bond.

Repetition: The deprotection and coupling cycle is repeated sequentially until the desired peptide sequence is fully assembled.

The use of the Fmoc-protected derivative of this compound allows it to be seamlessly integrated into this well-established workflow, enabling the synthesis of novel peptides containing this specific fluorinated moiety. chemrxiv.orgrsc.org

Current Challenges and Future Directions in the Synthesis of Trifluoropentanoic Acid Derivatives

The synthesis of trifluoropentanoic acid derivatives, including the enantiomerically pure this compound, presents a distinct set of challenges that are actively being addressed by the scientific community. The incorporation of a trifluoromethyl group imparts unique properties to amino acids, enhancing metabolic stability and bioavailability, which makes them valuable in drug discovery and peptide research. nih.govacs.org However, the methods to create these complex molecules are often demanding. The ongoing evolution of synthetic chemistry continues to offer innovative solutions and future pathways for the efficient production of these valuable compounds.

Current Synthetic Challenges

A primary hurdle in the synthesis of compounds like this compound is achieving high stereoselectivity. For biological applications, obtaining a single enantiomer is crucial, as different enantiomers can have varied physiological effects. Methods such as the alkylation of chiral glycine equivalents can be effective on a small scale, but often face difficulties when scaled up. nih.govacs.org

| Challenge | Description | Impact on Synthesis |

| Stereocontrol | Achieving high enantiomeric purity (e.g., >99% ee) is difficult but essential for biological applications. | Requires complex chiral auxiliaries, asymmetric catalysts, or resolution techniques which can be costly and inefficient. |

| Scalability | Transitioning from small-scale laboratory synthesis (mg to g) to large-scale industrial production (kg) is often problematic. | Methods that work on a small scale may not be viable for large-scale production due to cost, safety, or efficiency issues. nih.govacs.org |

| Cost of Reagents | Fluorinated building blocks, chiral ligands, and specialized catalysts can be expensive. researchgate.net | High costs can make the final product economically unfeasible for widespread use, particularly in pharmaceuticals. |

| Reaction Efficiency | Multi-step syntheses often result in low overall yields and require demanding purification processes. | Reduces the overall practicality and sustainability of the synthetic route. nih.gov |

Future Directions in Synthesis

The future of synthesizing trifluoropentanoic acid derivatives is geared towards overcoming the current challenges through the development of novel and more efficient methodologies. A major focus is on advancing catalytic systems. numberanalytics.com Transition-metal catalysis, in particular, is a powerful tool for creating fluorinated amino acids with high selectivity and yields. rsc.orgbohrium.com Researchers are exploring new catalysts that are more robust, cheaper, and require milder reaction conditions.

Another promising avenue is the use of biocatalysis. numberanalytics.com Enzymes offer the potential for unparalleled stereoselectivity under environmentally benign conditions, reducing the need for harsh chemicals and complex purification steps. The development of engineered enzymes specifically designed for the synthesis of fluorinated amino acids could revolutionize their production.

Emerging technologies like flow chemistry are also set to play a significant role. numberanalytics.com Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scaling-up compared to traditional batch processes. This technology could lead to more efficient and reproducible syntheses of trifluoropentanoic acid derivatives.

Furthermore, the direct fluorination or fluoroalkylation of readily available amino acid precursors represents a more atom-economical and straightforward approach. rsc.orgbohrium.com Developing late-stage fluorination techniques that can be applied to complex molecules would be a significant breakthrough, allowing for the rapid diversification of fluorinated amino acid libraries for drug discovery. rsc.org

| Future Direction | Description | Potential Advantages |

| Novel Catalysis | Development of new transition-metal catalysts and organocatalysts for asymmetric synthesis. numberanalytics.comrsc.org | Higher efficiency, improved selectivity, milder reaction conditions, and lower catalyst loading. |

| Biocatalysis | Utilizing natural or engineered enzymes to catalyze key synthetic steps. numberanalytics.com | Exceptional stereoselectivity, environmentally friendly (green chemistry), and reduced waste. |

| Flow Chemistry | Implementing continuous flow processes for synthesis. numberanalytics.com | Enhanced safety, better process control, easier scalability, and potential for higher yields. |

| Late-Stage Fluorination | Introducing fluorine or trifluoromethyl groups at a late stage in the synthetic sequence. rsc.org | Increased synthetic efficiency, rapid access to a diverse range of analogues from common intermediates. |

Biochemical Interactions and Enzymatic Recognition of 2r 2 Amino 5,5,5 Trifluoropentanoic Acid

Enzymatic Specificity and Substrate Recognition of (2R)-2-amino-5,5,5-trifluoropentanoic acid

The enzymatic recognition of this compound, a non-canonical amino acid, is dictated by the specificities of enzyme active sites. The presence of a terminal trifluoromethyl group in place of the methyl group of its analogue, norvaline, introduces significant electronic and steric changes that influence enzyme-substrate interactions. While specific studies on this compound are limited, principles of enzyme specificity can be inferred from studies on other fluorinated amino acids.

Enzymes such as amino acid dehydrogenases and transaminases are primary candidates for interacting with this molecule. For instance, studies on the enzymatic synthesis of trifluoroalanine (B10777074) have shown that certain dehydrogenases can catalyze the conversion of trifluoropyruvate into trifluorinated alanine (B10760859). nih.gov This indicates that the presence of a trifluoromethyl group does not preclude binding to the active site of some enzymes. However, the strong electron-withdrawing nature of the CF3 group can alter the pKa of the α-amino and carboxyl groups, potentially affecting the ionization state required for optimal binding and catalysis.

The trifluoromethyl group is significantly larger and more lipophilic than a methyl group, which can impact how the amino acid is accommodated within an enzyme's binding pocket. Some enzymes exhibit broad substrate specificity and may process this compound, albeit with different kinetic parameters (Km and kcat) compared to their natural substrates. Conversely, it may act as an inhibitor for enzymes that are highly specific for its canonical counterparts. Fluorinated compounds are known to sometimes act as mechanism-based inhibitors, where the enzyme converts the substrate into a reactive species that irreversibly modifies the active site. For example, some fluorinated alanines are known to inhibit alanine dehydrogenase. nih.gov The potential for this compound to act as a substrate or inhibitor is highly dependent on the specific enzyme .

| Enzyme Class | Potential Interaction | Rationale/Homologous Example |

|---|---|---|

| Amino Acid Dehydrogenases | Substrate or Inhibitor | Alanine dehydrogenase can act on trifluoropyruvate to produce trifluoroalanine. nih.gov |

| Aminotransferases (Transaminases) | Substrate | ω-Transaminases show high reactivity towards fluorinated keto-acids like 3-fluoropyruvate. mdpi.com |

| Aminoacyl-tRNA Synthetases | Potential for misincorporation | Fluorinated amino acids like 5,5,5-trifluoroleucine have been incorporated into proteins in auxotrophic E. coli strains. nih.gov |

| Peptidases/Proteases | Altered cleavage rates | Fluorine substitution can increase the enzymatic stability of peptides. nih.gov |

Investigation of Interactions with Amino Acid Transporters

The transport of this compound across cellular membranes is expected to be mediated by amino acid transporters. The structural similarity to canonical amino acids like leucine (B10760876) and norvaline suggests it may be a substrate for transporters that handle large, neutral amino acids, such as the L-type amino acid transporter (LAT) systems.

Studies on similar fluorinated amino acids provide insight into these interactions. For example, a radiolabeled analog, (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, was shown to be transported into glioma cells partly via the sodium-independent system L transporters. nih.gov System L transporters, particularly LAT1, are frequently upregulated in cancer cells to meet the high demand for essential amino acids for growth and proliferation. researchgate.net

The interaction of fluorinated amino acids with these transporters is competitive. Research on 3-fluoro-L-α-methyl-tyrosine (FAMT) demonstrated that it competitively inhibited LAT1-mediated leucine uptake. researchgate.net Unlike amino acids with an α-methyl group which show selectivity for LAT1 over LAT2, compounds without this feature, like this compound, may be transported by both LAT1 and LAT2, similar to methionine or tyrosine. researchgate.net The increased lipophilicity conferred by the trifluoromethyl group could potentially enhance its affinity for the transporter binding site compared to its non-fluorinated counterpart.

| Transporter System | Interaction Observed | Significance |

|---|---|---|

| System L | Partial transport; sodium-independent | A primary route for cellular uptake of large neutral amino acids. |

| System A | No significant transport | Suggests specificity against transporters for smaller, polar amino acids. |

| Glutamine Transporters | Partial transport | Indicates some level of promiscuity among neutral amino acid transporters. |

Elucidation of Potential Metabolic Pathways for this compound

The metabolic fate of this compound in biological systems has not been extensively documented. However, potential metabolic pathways can be proposed based on the known metabolism of canonical amino acids and other fluorinated molecules. The C-F bond is extremely stable, meaning the trifluoromethyl group is unlikely to be metabolized through defluorination under normal physiological conditions.

A primary step in amino acid catabolism is the removal of the α-amino group, typically through transamination or oxidative deamination.

Transamination: An aminotransferase could transfer the amino group from this compound to an α-keto acid (like α-ketoglutarate), yielding glutamate (B1630785) and the corresponding α-keto acid, 5,5,5-trifluoro-2-oxopentanoic acid.

Oxidative Deamination: Alternatively, an enzyme like glutamate dehydrogenase could act on it, though this is typically specific to glutamate. An L-amino acid oxidase could also catalyze this step, producing the α-keto acid, ammonia (B1221849), and hydrogen peroxide.

Once the α-keto acid is formed, it would enter central metabolic pathways. The metabolism would likely parallel that of α-ketoisocaproate (the keto acid of leucine) or 2-oxopentanoic acid. It could undergo oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase complex-like enzyme to form 4,4,4-trifluorobutyryl-CoA. This acyl-CoA derivative could then potentially enter a pathway similar to fatty acid β-oxidation, although the stability of the trifluoromethyl group might impede complete degradation.

Biotransformations and Identification of Potential Metabolites of the Fluorinated Amino Acid

Following the initial metabolic steps outlined above, several biotransformations could occur, leading to various metabolites. The stability of the CF3 group suggests that it will be retained in the final metabolic products.

A key potential metabolite is 5,5,5-trifluoro-2-oxopentanoic acid , the α-keto acid resulting from deamination. Further catabolism could lead to chain-shortened fluorinated carboxylic acids. For instance, after conversion to 4,4,4-trifluorobutyryl-CoA , one round of β-oxidation-like reactions could yield trifluoroacetyl-CoA . Trifluoroacetyl-CoA could then be hydrolyzed to trifluoroacetic acid , a known and stable metabolite of some fluorinated drugs.

Another potential biotransformation involves conjugation. The carboxylic acid group of this compound or its metabolites could be conjugated with molecules like glycine (B1666218) or glucuronic acid to increase water solubility and facilitate excretion.

The metabolic pathway of the anticancer drug 5-fluorouracil (B62378) (5-FU) provides a relevant parallel. 5-FU is catabolized by dihydropyrimidine (B8664642) dehydrogenase (DPD) into α-fluoro-β-alanine (FBAL). mdpi.comnih.gov This demonstrates a biological pathway for the degradation of a fluorinated pyrimidine (B1678525) into a fluorinated amino acid, highlighting that fluorinated compounds can be processed by metabolic enzymes.

| Potential Metabolite | Precursor/Pathway | Notes |

|---|---|---|

| 5,5,5-Trifluoro-2-oxopentanoic acid | Transamination/Oxidative deamination | Primary keto-acid derivative. |

| 4,4,4-Trifluorobutyryl-CoA | Oxidative decarboxylation | Analogous to branched-chain amino acid catabolism. |

| Trifluoroacetic acid | Further chain shortening (e.g., β-oxidation) | A stable, known metabolite of other fluorinated compounds. |

| Glycine or Glucuronide Conjugates | Phase II metabolism | Facilitates excretion. |

Theoretical Enzymatic Biosynthesis Pathways of Trifluorinated Amino Acids

The natural biosynthesis of fluorinated amino acids is exceedingly rare, with only a few examples known. nih.gov Therefore, the creation of this compound relies on synthetic chemistry or theoretical enzymatic pathways using principles of biocatalysis and synthetic biology.

A plausible theoretical enzymatic pathway would be a biomimetic retrosynthesis starting from the final product. The key step is the stereoselective introduction of the amino group. This can be achieved via two main enzymatic reactions:

Reductive Amination: This pathway would start with the α-keto acid precursor, 5,5,5-trifluoro-2-oxopentanoic acid . An amino acid dehydrogenase, such as a leucine dehydrogenase or a specifically engineered variant, could catalyze the reductive amination of this keto acid using ammonia and a reducing cofactor (NADH or NADPH) to produce this compound. The stereoselectivity would be conferred by the enzyme.

Transamination: An aminotransferase (transaminase) could catalyze the transfer of an amino group from a donor amino acid (e.g., L-glutamate or L-aspartate) to the same α-keto acid precursor, 5,5,5-trifluoro-2-oxopentanoic acid. The choice of a D-amino acid transaminase or an L-amino acid transaminase would determine the stereochemistry of the product. mdpi.com

The key challenge in this theoretical pathway is the biological synthesis of the precursor, 5,5,5-trifluoro-2-oxopentanoic acid. This would likely require the design of a novel biosynthetic pathway using enzymes capable of handling fluorinated substrates, starting from a simple fluorinated building block like trifluoroacetate.

Comparative Biochemical Studies with Canonical Amino Acids in Biological Systems

The substitution of hydrogen with fluorine dramatically alters the physicochemical properties of amino acids, leading to unique biochemical behaviors compared to their canonical counterparts. The primary analogue for this compound is norvaline, though it also shares structural similarities with leucine.

Hydrophobicity and Steric Profile: The trifluoromethyl (CF3) group is significantly more hydrophobic than the methyl (CH3) group of norvaline's side chain. This increased hydrophobicity can enhance interactions with nonpolar regions of proteins or receptors and may improve cell membrane permeability. nih.gov For example, the hydrophobicity index shift between difluoroalanine and alanine is substantial, indicating the strong hydrophobic contribution of fluorine substituents. mdpi.com The van der Waals radius of a CF3 group is also larger than a CH3 group, introducing greater steric bulk that can influence peptide conformation and binding.

Electronic Effects: The CF3 group is strongly electron-withdrawing. This inductive effect can lower the pKa of the nearby carboxylic acid and amino groups, altering their charge state at physiological pH compared to canonical amino acids. This can affect electrostatic interactions and hydrogen bonding capabilities.

Conformational Preferences: The introduction of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone. The gauche effect, an attraction between vicinal electronegative substituents, can favor specific rotamers, leading to more rigid structures when incorporated into peptides. This conformational control is a key reason for using fluorinated amino acids in peptide design. nih.gov

| Property | This compound | Norvaline (Canonical Analogue) | Leucine |

|---|---|---|---|

| Side Chain | -CH₂-CH₂-CF₃ | -CH₂-CH₂-CH₃ | -CH₂-CH(CH₃)₂ |

| Hydrophobicity | High | Moderate | High |

| Steric Bulk | High | Moderate | High |

| Electronic Effect of Side Chain | Strongly electron-withdrawing | Electron-donating | Electron-donating |

| Potential Biological Impact | Increased metabolic stability, altered protein interactions, conformational restriction. | Standard building block in some non-ribosomal peptides. | Essential proteinogenic amino acid, key role in protein structure. |

Incorporation of 2r 2 Amino 5,5,5 Trifluoropentanoic Acid into Peptides and Proteins

Site-Specific Incorporation Techniques for (2R)-2-amino-5,5,5-trifluoropentanoic acid

Achieving precise placement of this compound within a polypeptide chain is crucial for harnessing its properties. This is accomplished through several advanced techniques that either manipulate the cell's translational machinery or combine synthetic and biological methods.

Genetic code expansion (GCE) enables the site-specific incorporation of ncAAs into proteins in living organisms. oregonstate.edu This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into a host organism. melnikovlab.com This aaRS/tRNA pair must function independently of the host's endogenous pairs, meaning the orthogonal aaRS does not charge any native tRNAs, and the orthogonal tRNA is not recognized by any native aaRSs. melnikovlab.comnih.gov

For the incorporation of this compound, a unique codon, typically a nonsense (stop) codon like UAG (amber), is reassigned to encode the ncAA. nih.gov An orthogonal tRNA is engineered with an anticodon that recognizes this specific codon. The central challenge lies in developing a specific aaRS that exclusively recognizes and attaches this compound to this orthogonal tRNA. nih.gov This is typically achieved through directed evolution or rational design of an existing aaRS, often one that naturally binds structurally similar amino acids (e.g., leucyl-tRNA synthetase). The engineered synthetase's active site is mutated to create a binding pocket that accommodates the trifluoropentyl side chain. plos.org Once this orthogonal pair is successfully introduced into a cell, supplementing the growth media with this compound allows for its incorporation into a target protein at the position encoded by the reassigned codon. addgene.org

In vitro or cell-free translation systems offer a powerful alternative to in vivo methods, providing greater flexibility and avoiding constraints related to cell viability. nih.gov These systems, such as the PURE (Protein synthesis Using Reagents) system, consist of reconstituted components of the E. coli translation machinery. nih.gov

A key advantage for incorporating diverse ncAAs like this compound is the use of flexizymes. nih.gov Flexizymes are flexible tRNA-acylating ribozymes that can charge a wide variety of non-canonical amino acids onto a tRNA in vitro. nih.govrsc.org This method bypasses the need for an engineered aaRS. The process involves:

Chemical synthesis of this compound activated as a cyanomethyl ester or other suitable leaving group.

Use of a flexizyme to catalyze the transfer of the activated amino acid to a specific suppressor tRNA (e.g., one recognizing a UAG codon). rsc.org

Addition of the resulting aminoacyl-tRNA to the cell-free translation system containing the mRNA of the target protein, which has been engineered with a UAG codon at the desired incorporation site.

This approach allows for the efficient and site-specific ribosomal polymerization of this compound into the growing polypeptide chain. nih.govresearchgate.net

Semi-synthesis provides a robust chemical approach for incorporating ncAAs into proteins, particularly for larger proteins or when cellular methods are not feasible. Native Chemical Ligation (NCL) is the most prominent of these techniques. wikipedia.org NCL involves the reaction between two unprotected peptide fragments to form a single, larger polypeptide with a native peptide bond at the ligation site. scispace.com

The strategy for incorporating this compound via NCL would proceed as follows:

A peptide segment containing this compound is produced using solid-phase peptide synthesis (SPPS). This synthetic peptide is designed with a C-terminal thioester.

The remaining portion of the target protein is produced recombinantly (e.g., in E. coli) and engineered to have an N-terminal cysteine residue.

The two unprotected fragments are mixed in an aqueous buffer. The thiol side chain of the N-terminal cysteine on the protein fragment attacks the C-terminal thioester of the synthetic peptide. wikipedia.org

This initial transthioesterification is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which forms a stable, native peptide bond and regenerates the cysteine side chain. scispace.comresearchgate.net

This method allows for the precise installation of this compound into virtually any position within a protein that can be accessed through this fragment-based approach.

Influence of this compound on Peptide and Protein Conformation

The introduction of a fluorinated residue like this compound can significantly alter the local and global conformation of peptides and proteins. The trifluoromethyl (CF₃) group is sterically larger than a methyl (CH₃) group and is highly electronegative and hydrophobic. These properties can influence secondary structure propensities.

Research on other fluorinated amino acids has shown that their incorporation can have varied effects on secondary structures. For example, some highly fluorinated amino acids exhibit a lower propensity to form α-helices when compared to their hydrocarbon counterparts. acs.org This effect may be due to the steric bulk of the fluorinated side chain shielding backbone hydrogen bonds that are critical for helix formation. acs.org Conversely, the strong hydrophobic character of the trifluoropentyl side chain could favor its burial within a protein core, potentially stabilizing β-sheet structures where it can be accommodated. nih.gov The specific conformational impact depends heavily on the location of the substitution and the surrounding protein context.

Impact of Trifluoropentanoic Acid on Protein Stability and Folding Dynamics

This enhanced stability is manifested as increased resistance to both thermal and chemical denaturation. nih.gov Studies on proteins where leucine (B10760876) residues were replaced with hexafluoroleucine, a close analog, have demonstrated substantial increases in the melting temperature (Tₘ) and the free energy of unfolding (ΔG°). nih.gov The fluorinated side chains can pack effectively into the hydrophobic core with minimal structural perturbation. nih.gov

| Protein System | Substitution | Change in Melting Temp. (ΔTₘ) | Change in Free Energy of Unfolding (ΔΔG°) | Reference Principle |

|---|---|---|---|---|

| Model α-Helical Bundle | Leucine → Hexafluoroleucine | +17 °C | +1.1 kcal/mol per substitution | nih.govnih.gov |

| Protein G B1 Domain | Alanine (B10760859) → Trifluoroalanine (B10777074) | +4 °C | +0.4 kcal/mol | General Fluorine Stabilization nih.gov |

| Protein G B1 Domain | Leucine → Tetrafluoroleucine | +2.5 °C | +0.3 kcal/mol | nih.gov |

This interactive table summarizes representative data showing the stabilizing effect of fluorination. Note that specific values for this compound would require empirical determination.

Role of this compound in Enzyme Active Site Modifications

Placing this compound within an enzyme's active site can serve several strategic purposes. This process of "chemical mutation" can introduce novel catalytic activities or be used to probe enzyme mechanisms. nih.gov

The unique properties of the trifluoromethyl group can be exploited in two primary ways:

Modulating Catalysis and Substrate Binding: The steric bulk and strong electron-withdrawing nature of the CF₃ group can alter the shape and electronic environment of the active site. This can influence substrate recognition, transition state stabilization, and ultimately, catalytic efficiency. The fluorinated side chain can form distinct non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) not possible with canonical residues, potentially fine-tuning enzyme activity.

Biophysical Probe for Mechanistic Studies: Fluorine-19 (¹⁹F) is a spin-½ nucleus that is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is absent from natural proteins, incorporating this compound provides a sensitive and background-free ¹⁹F NMR probe. nih.gov By placing this residue in or near the active site, researchers can monitor conformational changes, ligand binding, and protein dynamics in real-time, providing invaluable insights into the enzyme's mechanism of action. nih.gov

Applications in Fluorinated Peptide Synthesis and Design of Peptide Mimetics

The incorporation of fluorinated amino acids like this compound into peptides is a powerful strategy in medicinal chemistry and chemical biology. mdpi.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and low polarizability, can significantly influence the characteristics of the resulting peptides. nih.govbeilstein-journals.org When integrated into peptide chains, this compound, a fluorinated analog of norvaline, can impart enhanced metabolic stability, improved pharmacokinetic profiles, and altered conformational preferences. nih.govnih.govacs.org

The trifluoromethyl (CF3) group in this compound is sterically demanding and highly hydrophobic. Its introduction can lead to peptides with increased resistance to enzymatic degradation, as the C-F bond is exceptionally stable and the bulky CF3 group can shield adjacent peptide bonds from cleavage by proteases. mdpi.com This enhanced stability is a critical attribute for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives. rsc.org

Furthermore, the strong inductive effect of the fluorine atoms can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov These modifications can lead to more potent and selective binding to biological targets. nih.gov For instance, the residue of the (S)-enantiomer, (S)-2-amino-5,5,5-trifluoropentanoic acid, was a key component in the development of Avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. nih.govacs.org The incorporation of this fluorinated amino acid allows for more precise mimicry of peptide-receptor interactions, potentially leading to lower toxicity and fewer side effects. acs.org

In the design of peptide mimetics, this compound serves as a valuable building block to control peptide conformation. The steric bulk and hydrophobicity of the trifluoropentyl side chain can be used to induce or stabilize specific secondary structures, such as α-helices or β-sheets. This conformational control is crucial for mimicking the bioactive structure of a native peptide and optimizing its interaction with a target receptor or enzyme. mdpi.com Solid-phase peptide synthesis (SPPS) is a common method used to incorporate such non-canonical amino acids into desired peptide sequences. academie-sciences.frchemimpex.com

Table 1: Effects of Incorporating this compound into Peptides

| Property Affected | Consequence of Incorporation | Scientific Rationale |

| Metabolic Stability | Increased resistance to enzymatic degradation | The stable C-F bond and steric hindrance from the CF3 group protect peptide bonds from proteolytic cleavage. mdpi.com |

| Pharmacokinetics | Potentially improved bioavailability and half-life | Enhanced stability and altered lipophilicity can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govrsc.org |

| Binding Affinity | Modulated (often enhanced) binding to targets | The electronegativity and hydrophobicity of the fluorinated side chain can alter non-covalent interactions with the target molecule. mdpi.comnih.gov |

| Conformation | Induction or stabilization of specific secondary structures | The steric bulk and unique interaction properties of the trifluoromethyl group can influence the peptide backbone's folding. mdpi.com |

| Lipophilicity | Increased hydrophobicity | The trifluoromethyl group is significantly more hydrophobic than a corresponding alkyl group, which can affect properties like membrane permeability. mdpi.comnih.gov |

Strategies for Ribosomal Incorporation of Non-Canonical Fluorinated Amino Acids

While chemical methods like solid-phase peptide synthesis are effective for creating fluorinated peptides, biosynthetic approaches offer the potential to produce larger proteins containing these unnatural amino acids. academie-sciences.fr The ribosomal incorporation of non-canonical amino acids, including fluorinated ones like this compound, involves hijacking the cell's natural protein synthesis machinery. This requires overcoming the high fidelity of the translational apparatus, which has evolved to exclusively use the 20 standard proteinogenic amino acids. Several strategies have been developed to achieve this.

One major approach is genetic code expansion , which involves reassigning a codon—typically a stop codon like UAG (amber)—to encode the non-canonical amino acid. academie-sciences.fr This strategy requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. The orthogonal aaRS is engineered to specifically recognize and charge the desired fluorinated amino acid onto its cognate tRNA, which has an anticodon that recognizes the reassigned codon. This ensures the site-specific incorporation of the unnatural amino acid into the growing polypeptide chain. mdpi.com

Another strategy relies on the use of auxotrophic host strains . These are organisms, typically bacteria like E. coli, that are unable to synthesize a specific canonical amino acid (e.g., leucine or norvaline). nih.govacademie-sciences.fr When these strains are grown in a medium depleted of the natural amino acid but supplemented with a fluorinated analog, the cellular machinery may incorporate the analog in place of its natural counterpart. academie-sciences.fr For example, fluorinated leucine analogs have been successfully incorporated into proteins using this method. academie-sciences.fr

More advanced in vitro techniques have also been developed. The Flexible In-vitro Translation (FIT) system , also known as the PURE (Protein synthesis Using Recombinant Elements) system, is a reconstituted cell-free translation system that offers great flexibility. nih.gov In this system, researchers can introduce engineered tRNAs pre-charged with fluorinated amino acids. This bypasses the need for an evolved aaRS in the system and allows for the incorporation of a wide variety of non-canonical amino acids whose structures may differ significantly from the canonical ones. nih.gov This method has been used in conjunction with mRNA display technologies, such as the Random non-standard Peptide Integrated Discovery (RaPID) system , to generate and screen large libraries of macrocyclic peptides containing fluorinated residues for therapeutic applications. nih.govrsc.org These systems have successfully demonstrated the ribosomal translation of various distinct fluorinated non-canonical amino acids. nih.govrsc.org

Table 2: Comparison of Strategies for Ribosomal Incorporation

| Strategy | Description | Key Components | Advantages | Limitations |

| Genetic Code Expansion | Reassigning a codon (e.g., a stop codon) to encode the fluorinated amino acid. academie-sciences.fr | Orthogonal aaRS/tRNA pair, engineered ribosome. | Site-specific incorporation, high fidelity. | Requires extensive engineering of the aaRS/tRNA pair for each new amino acid. |

| Auxotrophic Strains | Using a host strain that cannot synthesize a canonical amino acid and providing a fluorinated analog as a substitute. nih.govacademie-sciences.fr | Host strain with a specific amino acid biosynthesis pathway knocked out. | Relatively simple to implement for analogs of natural amino acids. | Not site-specific (global substitution), can affect protein folding and cell viability. |

| In Vitro Translation (FIT/PURE System) | A reconstituted cell-free system where components can be manipulated. nih.gov | Pre-charged tRNAs, recombinant translation factors. | High degree of control, allows incorporation of diverse structures, avoids cell viability issues. nih.gov | Typically lower yields than in vivo methods, higher cost. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2r 2 Amino 5,5,5 Trifluoropentanoic Acid and Its Bioconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis of (2R)-2-amino-5,5,5-trifluoropentanoic acid (¹H, ¹³C, ¹⁹F NMR Applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Multidimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, provide a comprehensive picture of the molecule's covalent structure and stereochemistry.

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For an Fmoc-protected version of (S)-2-amino-5,5,5-trifluoropentanoic acid, the protons on the aliphatic chain (at positions 3 and 4) and the alpha-carbon (position 2) show complex multiplets due to proton-proton and proton-fluorine coupling. acs.org The signals for these protons typically appear in the range of 1.8-2.4 ppm. acs.org The alpha-proton signal is usually observed around 4.2 ppm. acs.org

¹³C NMR: Carbon NMR provides information on the carbon skeleton. The trifluoromethyl (CF₃) carbon exhibits a characteristic quartet in the proton-coupled spectrum due to the strong one-bond coupling with the three fluorine atoms, typically appearing around 125 ppm. semanticscholar.org The other aliphatic carbons (C2, C3, C4) show signals that are also influenced by coupling to fluorine, with C4 experiencing a significant effect. semanticscholar.org

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and powerful technique. It is particularly valuable because of the large chemical shift dispersion of fluorine, which makes it an exquisite probe of the local electronic environment. beilstein-journals.org For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and typically produce a single signal, often a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons at C4. acs.org The chemical shift is characteristically found around -66 ppm. acs.orgsemanticscholar.org When this amino acid is incorporated into a protein, the ¹⁹F NMR signal becomes a sensitive reporter on protein structure, folding, and interactions, as the chemical shift will change based on the local environment within the folded protein. beilstein-journals.orgnih.gov

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling | Reference |

|---|---|---|---|---|

| ¹H | H2 (α-H) | ~4.2 | Multiplet | acs.org |

| ¹H | H3, H4 | ~1.8-2.4 | Multiplet | acs.org |

| ¹³C | C5 (CF₃) | ~125.4 | Quartet (JC-F ≈ 277 Hz) | semanticscholar.org |

| ¹³C | C4 | ~32.2 | Quartet (JC-F ≈ 29 Hz) | semanticscholar.org |

| ¹⁹F | CF₃ | ~-66.8 | Triplet (JF-H) | acs.org |

High-Resolution Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of this compound and its derivatives with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. For bioconjugates, HRMS can verify the successful incorporation of the fluorinated amino acid into a peptide sequence by detecting the corresponding mass shift. nih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation pathways would include:

Loss of H₂O (18 Da) from the carboxylic acid group.

Loss of COOH (45 Da) or CO₂ (44 Da).

Loss of the trifluoromethyl radical (•CF₃, 69 Da) .

Cleavage of the aliphatic side chain , leading to various smaller fragments.

When incorporated into a peptide, MS/MS sequencing (producing b- and y-ions) can pinpoint the exact location of the fluorinated residue within the peptide chain. The unique mass of the this compound residue allows for its unambiguous identification.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: FTIR is sensitive to polar functional groups. For this compound, the spectrum is dominated by characteristic absorptions:

O-H stretch of the carboxylic acid, a broad band around 2500-3300 cm⁻¹.

N-H stretch of the amine group, typically in the 3000-3500 cm⁻¹ region.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1750 cm⁻¹.

N-H bend of the amine group, around 1500-1620 cm⁻¹.

C-F stretches of the CF₃ group, which are very strong and appear in the 1000-1400 cm⁻¹ region. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar bonds. It can provide additional information on the carbon backbone and the C-C stretching modes.

In bioconjugates, FTIR is particularly useful for studying the secondary structure of peptides. researchgate.net The amide I band (1600-1700 cm⁻¹) is sensitive to conformational changes, allowing for the differentiation between α-helices, β-sheets, and random coils. The introduction of the sterically demanding and highly electronegative CF₃ group can perturb these structures, and FTIR can monitor these changes. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3000 - 3500 |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (broad) |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 |

| N-H Bend | Amine (-NH₂) | 1500 - 1620 |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1000 - 1400 (strong) |

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides Incorporating this compound

Circular Dichroism (CD) spectroscopy is a primary technique for investigating the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The distinct secondary structures—α-helix, β-sheet, and random coil—give rise to characteristic CD spectra in the far-UV region (190-250 nm). nih.gov

Incorporating this compound can significantly influence peptide conformation. nih.gov The bulky CF₃ group can act as a steric block, potentially disrupting or stabilizing certain secondary structures. For example, its strong helix-promoting or -disrupting propensity can be assessed by comparing the CD spectrum of a peptide before and after the substitution of a natural amino acid with the fluorinated analog. A shift from a spectrum with negative bands at ~222 nm and ~208 nm (characteristic of an α-helix) to one with a single negative band around ~200 nm would indicate a loss of helical structure. units.itnih.gov CD spectroscopy is therefore essential for understanding the structural consequences of fluorination in peptide design. nih.gov

X-ray Crystallography of this compound Derivatives and Co-Crystals

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals of the parent amino acid can be challenging, derivatives (e.g., Fmoc- or Boc-protected forms) or co-crystals can be more amenable to crystallization. cardiff.ac.uk A crystal structure would precisely define bond lengths, bond angles, and the solid-state conformation of the amino acid. It would also reveal intermolecular interactions, such as hydrogen bonding and potentially unique interactions involving the fluorine atoms (e.g., F···H-N or F···C=O contacts). mdpi.com

Cryo-Electron Microscopy (Cryo-EM) Applications for Larger Biological Assemblies Containing the Fluorinated Amino Acid

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for determining the high-resolution structures of large protein complexes, viruses, and other macromolecular assemblies that are often difficult to crystallize. numberanalytics.comnih.gov The process involves flash-freezing the biological sample in vitreous ice, preserving it in a near-native state for imaging with a transmission electron microscope. nih.gov

Computational Chemistry and Theoretical Studies of 2r 2 Amino 5,5,5 Trifluoropentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of (2R)-2-amino-5,5,5-trifluoropentanoic acid

Specific quantum chemical calculations detailing the electronic structure and reactivity parameters—such as orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges—for this compound are not readily found in current literature. Such studies would typically employ methods like Hartree-Fock (HF) or post-HF methods to provide insights into the molecule's stability, reactivity sites, and intermolecular interaction capabilities, which are largely dictated by the powerful electron-withdrawing nature of the terminal trifluoromethyl group.

Molecular Dynamics (MD) Simulations of this compound and its Interactions with Biological Macromolecules

There are no specific published MD simulation studies that focus on the behavior of this compound in solution or its direct interactions with specific proteins or enzymes. MD simulations are crucial for understanding how a molecule behaves over time in a biological environment. For this compound, simulations could reveal its hydration properties, conformational flexibility, and the dynamics of its binding to a receptor, but such specific investigations remain to be published. rsc.orgacs.org General research highlights the importance of developing accurate force fields for fluorinated compounds to ensure the reliability of these simulations. rsc.org

Molecular Docking Studies with Biological Receptors and Enzymes

While (S)-2-amino-5,5,5-trifluoropentanoic acid was a key component in the development of the γ-secretase inhibitor avagacestat, specific molecular docking studies detailing the binding mode of the (2R)-enantiomer with various biological targets are not described in the available literature. nih.govacs.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Such studies would be instrumental in identifying potential protein targets and explaining the molecular basis for its biological effects, but this research has not been publicly disseminated.

Prediction of Spectroscopic Properties from Computational Models

Computational prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound has not been specifically published. Theoretical calculations are often used to complement experimental data by assigning spectral peaks to specific molecular vibrations or electronic transitions. Although experimental data may exist in commercial databases, the corresponding computational analyses are not found in peer-reviewed literature.

Computational Modeling of Fluorine Effects on Amino Acid Conformation and Electrostatic Potential

General computational models extensively describe the effects of fluorine on amino acid properties. The trifluoromethyl (-CF3) group is known for its strong electron-withdrawing inductive effect and its lipophilicity, which can alter the pKa of nearby acidic and basic groups, modify the electrostatic potential of the molecule, and influence its binding affinity and membrane permeability. nbinno.com Fluorine atoms can also control side-chain conformation through stereoelectronic effects, such as hyperconjugation. nih.gov While these principles are well-established and would undoubtedly apply to this compound, specific computational models and data tables quantifying these effects for this particular molecule are not available in published research.

Applications and Research Utility of 2r 2 Amino 5,5,5 Trifluoropentanoic Acid in Chemical Biology and Medicinal Chemistry Research

Development of Fluorinated Probes for Biological Systems and Imaging

Fluorinated molecules, particularly those containing a trifluoromethyl group, serve as exceptional probes for biological imaging, most notably in Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is favored for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.gov The incorporation of the trifluoromethyl group into amino acids creates tracers that can target metabolic pathways often upregulated in pathological conditions like cancer. nih.gov

For instance, research into ¹⁸F-labeled sulfur-containing amino acids, such as S-[¹⁸F]CF₃-D-cysteine, has demonstrated the utility of the trifluoromethyl moiety in creating effective tracers for glioma imaging. nih.gov These amino acid probes are recognized and transported into cancer cells by overexpressed amino acid transporters (e.g., L-type amino acid transporter 1, LAT1), leading to selective accumulation in tumor tissues and enabling clear visualization with high tumor-to-background contrast. nih.gov The principles established with these related compounds highlight the potential of (2R)-2-amino-5,5,5-trifluoropentanoic acid as a scaffold for developing novel ¹⁸F-labeled PET probes for oncology and other disease areas. Furthermore, some fluorinated amino acids, like 5-fluorotryptophan, can function as dual probes for both NMR spectroscopy and fluorescence, expanding the toolkit for studying biological systems. nih.govnih.gov

Enhancement of Metabolic Stability in Peptide and Protein Therapeutics via Fluorination

A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.govmdpi.com The incorporation of unnatural amino acids is a well-established strategy to overcome this limitation. This compound provides a powerful means to enhance the metabolic stability and in vivo half-life of peptide therapeutics. mdpi.comnbinno.com

The stabilizing effect arises from the unique properties of the trifluoromethyl group. Its steric bulk and strong electron-withdrawing nature can disrupt the recognition and binding of the peptide substrate by the active site of proteolytic enzymes. mdpi.comnih.gov Studies on model peptides containing α-trifluoromethyl-substituted amino acids have demonstrated a dramatic increase in proteolytic stability. When such an amino acid was placed at the P1 position relative to the cleavage site of the protease α-chymotrypsin, the resulting peptide exhibited absolute stability against degradation. nih.gov Significant stabilization was also observed when the substitution was made at other nearby positions. nih.gov

Modulation of Protein-Protein and Protein-Ligand Interactions using Fluorinated Amino Acids

The trifluoromethyl group can profoundly influence non-covalent interactions, making fluorinated amino acids like this compound powerful tools for modulating the binding affinity and specificity of proteins and ligands. rsc.orgmdpi.com Fluorination alters the physicochemical properties of the amino acid side chain, including its hydrophobicity, electrostatic potential, and conformational preferences, thereby modifying its interaction profile. uni-regensburg.de

A compelling example is the development of inhibitors for the protein-protein interaction (PPI) between menin and MLL, which is implicated in acute leukemia. The introduction of a trifluoroethyl group (a moiety structurally related to the side chain of trifluoropentanoic acid) into a thienopyrimidine-based inhibitor resulted in a substantial 10-fold increase in binding affinity. nih.gov Structural analysis revealed that this enhancement was due to the formation of close-range multipolar interactions between the trifluoromethyl group and the protein backbone (C–F···C=O), a stabilizing contact not present with the non-fluorinated analog. nih.gov

In other systems, such as a bacterial lectin binding to a fucosylated glycan, the effects of fluorination can be multifaceted. While replacing tryptophan with a fluorinated analog weakened the favorable carbohydrate-aromatic stacking interactions, it also introduced new, weak hydrogen bonds between the fluorine atoms and the sugar's hydroxyl groups, ultimately fine-tuning the binding affinity. nih.gov These examples demonstrate that incorporating residues like this compound can be used to rationally engineer protein-ligand and protein-protein interfaces for therapeutic benefit.

| Compound | Key Functional Group | Relative Binding Affinity | Key Interaction |

|---|---|---|---|

| MI-2 | Propyl | 1x | Standard hydrophobic interactions |

| MI-2-2 | Trifluoroethyl | 10x Improvement | Multipolar C–F···C=O backbone interactions nih.gov |

Design of Enzyme Inhibitors and Substrate Analogues Featuring the Trifluoropentanoic Acid Moiety

The this compound scaffold is a key component in the design of potent and selective enzyme inhibitors. The electron-withdrawing nature of the trifluoromethyl group can be used to create substrate analogues that mimic the natural substrate but are processed differently by the enzyme, often leading to inhibition. researchgate.netnih.gov

The most prominent example of its application is in the development of Avagacestat (BMS-708163) , a potent inhibitor of γ-secretase, an enzyme complex involved in the pathogenesis of Alzheimer's disease. caymanchem.com Avagacestat's chemical structure is a pentanamide (B147674) derivative of this compound. caymanchem.com It potently inhibits the cleavage of amyloid precursor protein (APP) to form pathogenic amyloid-β (Aβ) peptides. rndsystems.com Crucially, it shows significant selectivity for APP processing over the cleavage of Notch, another critical γ-secretase substrate, thereby reducing the potential for mechanism-based toxicity. caymanchem.comrndsystems.com This selectivity makes Avagacestat a prime example of how the unique properties of the trifluoropentanoic acid moiety can be harnessed for targeted enzyme inhibition.

| Target | IC₅₀ (nM) | Significance |

|---|---|---|

| γ-Secretase (APP Cleavage to Aβ40) | 0.30 | Potent inhibition of amyloid-β production caymanchem.comrndsystems.com |

| γ-Secretase (Notch Signaling) | 58 | >190-fold selectivity, "Notch-sparing" effect caymanchem.com |

Utilization of this compound as a ¹⁹F NMR Spectroscopic Reporter in Biological Systems

Nineteen-fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. researchgate.netnih.gov The fluorine nucleus has 100% natural abundance, high sensitivity, and its chemical shift is exquisitely sensitive to the local chemical environment. nih.govresearchgate.net Since biological systems are devoid of fluorine, ¹⁹F NMR offers background-free analysis. researchgate.netresearchgate.net

The trifluoromethyl group of this compound makes it an ideal ¹⁹F NMR reporter. nih.gov The three magnetically equivalent fluorine atoms provide a strong, singlet resonance, amplifying the signal-to-noise ratio. nih.govnih.gov This allows for the detection of subtle conformational changes, ligand binding events, or changes in solvent exposure upon its incorporation into a peptide or protein. researchgate.netnih.gov Researchers can site-specifically introduce the fluorinated amino acid into a protein and monitor changes in the ¹⁹F chemical shift to map ligand-binding sites, characterize protein folding intermediates, and quantify binding affinities, even for weak interactions. researchgate.netacs.org The large chemical shift dispersion of ¹⁹F allows for the resolution of individual reporter signals even in large protein complexes. researchgate.net

| Property | Advantage in Biological NMR |

|---|---|

| High Sensitivity (¹⁹F Nucleus) | Allows for data acquisition on smaller sample quantities at lower concentrations. nsf.gov |

| No Biological Background | Provides clean, unambiguous spectra for monitoring the labeled molecule. researchgate.netresearchgate.net |

| Three Equivalent Fluorines (CF₃) | Amplifies the NMR signal threefold, enhancing sensitivity. nih.govnih.gov |

| Large Chemical Shift Range | Highly sensitive to subtle changes in the local environment (e.g., binding, folding). nih.govnih.gov |

| Fast Methyl Rotation | Averages chemical shift anisotropy, resulting in sharper resonance lines. nih.gov |

Influence of Fluorination on Receptor Binding Affinity and Selectivity

Incorporating a trifluoromethyl group can be a transformative strategy for optimizing a ligand's interaction with its receptor, affecting not only binding affinity but also functional outcome (i.e., agonist versus antagonist activity). The CF₃ group can enhance binding through favorable hydrophobic and electrostatic interactions and can fine-tune properties like lipophilicity to improve membrane permeability and bioavailability. mdpi.comresearchgate.net

A striking example of its influence comes from studies on glucocorticoid receptor (GR) ligands. In one series of compounds, a molecule containing a critical trifluoromethyl group acted as a potent GR agonist. nih.govebi.ac.uk However, when the CF₃ group was replaced with non-fluorinated moieties like a benzyl (B1604629) group, the resulting compounds maintained high binding potency but switched their functional behavior to become GR antagonists. nih.govebi.ac.ukresearchgate.net Molecular modeling suggested that the bulkier, non-fluorinated groups forced a key structural element of the receptor (helix 12) into an "open" conformation characteristic of antagonist binding, whereas the trifluoromethyl group permitted the "closed," active conformation. nih.gov This demonstrates that the specific size, shape, and electronic nature of the CF₃ group can be a critical determinant of a ligand's pharmacological profile, steering receptor conformation towards a desired functional output.

Application in the Elucidation of Biosynthetic Pathways and Enzyme Mechanisms

Fluorinated substrate analogues are invaluable tools for dissecting the mechanisms of enzymatic reactions and biosynthetic pathways. researchgate.netnih.gov The strong electron-withdrawing properties of fluorine can be used to probe reaction mechanisms. researchgate.net For example, if an enzymatic reaction is proposed to proceed through a carbocationic intermediate or transition state, substituting a hydrogen atom at or near the reaction center with fluorine will destabilize this positive charge. This destabilization typically leads to a significant reduction in the reaction rate, providing strong kinetic evidence for the proposed cationic mechanism. researchgate.net

By synthesizing a version of a natural substrate containing the this compound moiety, researchers can investigate the substrate tolerance and catalytic mechanism of enzymes involved in amino acid metabolism. Observing how the enzyme processes—or fails to process—the fluorinated analogue can reveal crucial details about active site geometry and the electronic requirements of catalysis. This approach has been widely applied across various enzyme classes to gain mechanistic insights that can, in turn, facilitate the design of potent enzyme inhibitors. nih.gov Furthermore, studying naturally occurring biosynthetic pathways, such as the one involving the fluorinase enzyme in Streptomyces cattleya, provides a roadmap for engineering novel pathways for the production of fluorinated natural products. nih.govrsc.org

Design of Peptide Mimetics with Enhanced Biological Activity and Pharmacological Properties

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the biological and pharmacological properties of therapeutic peptides. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by fluorine. The specific introduction of this compound, the D-enantiomer of trifluoronorvaline, into peptide mimetics represents a sophisticated approach to enhance their therapeutic potential. This is achieved by leveraging the combined effects of the trifluoromethyl group and the D-configuration of the amino acid.

In addition to the effects of the trifluoromethyl group, the D-configuration of this compound provides another layer of control over the peptide's properties. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases. The introduction of a D-amino acid at a specific position can render the peptide bond resistant to enzymatic cleavage, thereby significantly enhancing its metabolic stability. Moreover, the D-configuration can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of a particular secondary structure, such as a β-turn or a helical conformation, which may be essential for high-affinity binding to a biological target. By forcing the peptide into a bioactive conformation, the binding affinity and, consequently, the biological activity can be substantially increased.

While extensive research has highlighted the utility of the (S)-enantiomer, (2S)-2-amino-5,5,5-trifluoropentanoic acid, particularly in the development of γ-secretase inhibitors like Avagacestat for the treatment of Alzheimer's disease, specific examples and detailed research findings for the incorporation of the (2R)-enantiomer into peptide mimetics are less prevalent in publicly available literature. However, based on the established principles of peptide mimetic design, the inclusion of this compound is a promising strategy for the development of novel therapeutics with improved potency, stability, and bioavailability.

The table below summarizes the key enhancements that can be anticipated from the incorporation of this compound into peptide mimetics, based on the known properties of fluorinated and D-amino acids.

| Property Enhanced | Rationale for Enhancement |

| Metabolic Stability | The D-amino acid configuration provides resistance to degradation by proteases. The trifluoromethyl group further enhances stability against enzymatic degradation. |

| Biological Activity | The D-configuration can enforce a bioactive conformation, leading to increased binding affinity for the target receptor or enzyme. |

| Cell Permeability | The lipophilic trifluoromethyl group can improve the peptide's ability to cross cell membranes. |

| Pharmacokinetic Profile | Increased metabolic stability leads to a longer plasma half-life and improved overall pharmacokinetic properties. |

Detailed research findings on specific peptide mimetics incorporating this compound are needed to fully elucidate its potential in drug discovery. Future studies in this area are anticipated to provide concrete examples and quantitative data to support the theoretical advantages of its use in the design of next-generation peptide therapeutics.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-amino-5,5,5-trifluoropentanoic acid, considering enantiomeric purity?

The synthesis of the (2R)-enantiomer can be achieved via dynamic kinetic resolution (DKR) using chiral Ni(II)-Schiff base complexes. This method allows for stereochemical control by resolving racemic mixtures under catalytic conditions, yielding high enantiomeric excess (e.g., >99% ee) . Alternatively, alkylation of glycine equivalents followed by diastereomeric salt formation with chiral auxiliaries (e.g., tartaric acid derivatives) can isolate the (2R)-form. Continuous flow reactors may enhance reaction efficiency in scaled-up syntheses .

Q. How can chiral separation of the (2R)-enantiomer be achieved from racemic mixtures?

Analytical and preparative HPLC using C18 columns with mobile phases containing 0.2% aqueous formic acid and 5% acetonitrile effectively separate diastereomers. The trifluoromethyl group induces differential inductive effects, altering acid/base properties and retention times . Enzymatic resolution with transaminases or amine dehydrogenases (e.g., DHGPhe) can also selectively deaminate the undesired (S)-enantiomer, leaving the (2R)-form intact .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating enzyme interactions and binding affinity?

The CF₃ group enhances hydrophobic interactions and electron-withdrawing effects, increasing binding selectivity to enzyme active sites (e.g., GABA transaminases or metabolic regulators). This group also improves metabolic stability by resisting oxidative degradation, making the compound useful in probing enzyme kinetics or designing inhibitors .

Q. How should researchers design experiments to study metabolic pathway modulation by this compound?

- Enzyme activity assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiometric assays for target enzymes (e.g., branched-chain amino acid transaminases).

- Isotopic labeling : Incorporate ¹³C or ²H isotopes (e.g., perdeutero-5-¹³C analogs) to track metabolic flux via NMR or MS .

- Cellular models : Use hepatocyte or cancer cell lines to assess impacts on glycolysis or amino acid catabolism via metabolomics .

Q. What analytical techniques are critical for validating purity and structural integrity?

- HPLC-MS : Employ gradients of acetonitrile/TFA to resolve diastereomers and confirm molecular weight (MW: 171.12) .

- NMR spectroscopy : ¹⁹F NMR (δ ~ -60 ppm) and ¹H-¹³C HSQC verify stereochemistry and CF₃ positioning .

- X-ray crystallography : Resolve absolute configuration when complexed with chiral resolving agents (e.g., dibenzoyl tartaric acid) .

Q. How can this amino acid be incorporated into peptide synthesis for structure-activity studies?

- Protection strategies : Use Fmoc-(R)-2-amino-5,5,5-trifluoropentanoic acid (CAS: 122565-29-1) for solid-phase peptide synthesis. Activate the carboxyl group with HBTU/HOBt for coupling .

- Stability testing : Assess peptide resistance to proteolysis via LC-MS after incubation with trypsin/chymotrypsin. The CF₃ group may reduce cleavage rates due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.